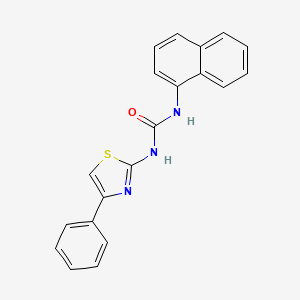

N-1-naphthyl-N'-(4-phenyl-1,3-thiazol-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-1-naphthyl-N'-(4-phenyl-1,3-thiazol-2-yl)urea and related compounds typically involves the reaction of acylazides with specific heterocyclic amines, such as 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, and further modifications to introduce different substituents and achieve the desired molecular structure. This process allows for the creation of a variety of derivatives with potential biological activities, as demonstrated in the synthesis of related urea derivatives by Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) and others in the field (Song Xin-jian et al., 2006).

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the behavior and properties of these compounds. Studies involving single-crystal X-ray diffraction and various spectroscopic methods (IR, 1H NMR, etc.) provide insights into the geometries, conformations, and intramolecular interactions of urea derivatives, contributing to a deeper understanding of their chemical behavior and reactivity (B. Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Urea derivatives undergo a variety of chemical reactions, influenced by their molecular structure and the presence of functional groups. These reactions can lead to the formation of new bonds, introduction of substituents, and creation of new molecular entities with distinct properties and potential applications. For instance, Nithi Phukan and J. Baruah (2016) explored conformational adjustments in urea and thiourea based assemblies, highlighting the influence of molecular structure on reactivity and the formation of complex assemblies (Nithi Phukan et al., 2016).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with their targets in various ways, depending on the specific biological activity they exhibit .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Propiedades

IUPAC Name |

1-naphthalen-1-yl-3-(4-phenyl-1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c24-19(21-17-12-6-10-14-7-4-5-11-16(14)17)23-20-22-18(13-25-20)15-8-2-1-3-9-15/h1-13H,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPBEPUKHJETPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalen-1-yl-3-(4-phenyl-1,3-thiazol-2-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4891436.png)

![2-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891443.png)

![5-{5-chloro-2-[3-(2-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891447.png)

![N-[1-(1-naphthylamino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4891454.png)

![3-(benzylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4891467.png)

![4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4891470.png)

![1-[4-(2,6-diisopropylphenoxy)butyl]piperidine](/img/structure/B4891481.png)

![2,2'-{[2-(cyclohexylamino)-1,1-ethenediyl]disulfonyl}bis[3-(cyclohexylamino)acrylonitrile]](/img/structure/B4891491.png)